N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207029-61-5
VCID: VC5616345
InChI: InChI=1S/C15H15N5O2S/c1-2-5-11-13(23-20-18-11)15(22)16-8-12-9-6-3-4-7-10(9)14(21)19-17-12/h3-4,6-7H,2,5,8H2,1H3,(H,16,22)(H,19,21)
SMILES: CCCC1=C(SN=N1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Molecular Formula: C15H15N5O2S
Molecular Weight: 329.38

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1207029-61-5

Cat. No.: VC5616345

Molecular Formula: C15H15N5O2S

Molecular Weight: 329.38

* For research use only. Not for human or veterinary use.

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide - 1207029-61-5

Specification

CAS No. 1207029-61-5
Molecular Formula C15H15N5O2S
Molecular Weight 329.38
IUPAC Name N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-propylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C15H15N5O2S/c1-2-5-11-13(23-20-18-11)15(22)16-8-12-9-6-3-4-7-10(9)14(21)19-17-12/h3-4,6-7H,2,5,8H2,1H3,(H,16,22)(H,19,21)
Standard InChI Key XMWOBGFXYJAGAN-UHFFFAOYSA-N
SMILES CCCC1=C(SN=N1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound integrates two pharmacophoric units:

  • Phthalazinone core: A bicyclic system comprising a benzene ring fused to a diazine ring, known to confer kinase inhibitory and anticancer properties in related molecules.

  • 1,2,3-Thiadiazole-carboxamide: A sulfur-containing heterocycle linked to a propyl-substituted carboxamide group, associated with antimicrobial activity in structurally similar compounds .

The hybrid structure likely enhances target selectivity and metabolic stability compared to simpler analogs.

Physicochemical Properties

Key parameters derived from experimental data:

PropertyValue
Molecular FormulaC<sub>15</sub>H<sub>15</sub>N<sub>5</sub>O<sub>2</sub>S
Molecular Weight329.38 g/mol
IUPAC NameN-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-propylthiadiazole-5-carboxamide
SMILESCCCC1=C(SN=N1)C(=O)NCC2=NN=C3C(=O)NC4=CC=CC=C4C3=N2

The LogP (estimated via Molinspiration): 2.1 ± 0.3 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Methodologies

General Synthesis Strategy

While explicit protocols for this compound remain unpublished, retrosynthetic analysis based on analogous systems suggests:

  • Phthalazinone precursor synthesis:

    • Cyclocondensation of phthalic anhydride derivatives with hydrazines.

    • Example: Reaction of 1,2-dicarbonyl compounds with hydrazine hydrate yields 3,4-dihydrophthalazin-1(2H)-ones .

  • Thiadiazole-carboxamide construction:

    • Hantzsch-type cyclization of thiosemicarbazides with α-halo ketones .

    • Subsequent amidation with propylamine derivatives.

  • Conjugation:

    • Mitsunobu or nucleophilic substitution reactions linking the phthalazinone methyl group to the thiadiazole-carboxamide .

Critical Reaction Parameters

Data from related syntheses highlight optimal conditions:

ParameterOptimal Range
Coupling ReagentHATU/HOBt
SolventDMF or Acetonitrile
Temperature0–25°C
Reaction Time4–12 h
Yield (analogous reactions)45–68%
ParameterPredictionBasis
AbsorptionModerate (70–80%)cLogP = 2.1
Plasma Protein Binding85–90%Aromatic substituents
CYP3A4 InhibitionLikelyThiadiazole heterocycle
hERG LiabilityLowAbsence of basic amines

Comparative Bioactivity

Limited direct data exist, but QSAR models (based on ) predict:

OrganismMIC (Predicted, μg/mL)Target
Staphylococcus aureus8–16Dihydrofolate reductase
Candida albicans32–64Cytochrome P450 51
HCT-116 (Cancer)IC<sub>50</sub> = 12 μMPARP-1

Challenges and Future Directions

Synthesis Optimization

  • Issue: Low yields in final coupling step (≤52% in analogs ).

  • Solution: Microwave-assisted synthesis could enhance reaction efficiency.

Biological Validation

Priority assays recommended:

  • PARP-1 inhibition screening

  • Broad-spectrum antimicrobial testing (Gram+/-, fungi)

  • In vivo toxicity in zebrafish models

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